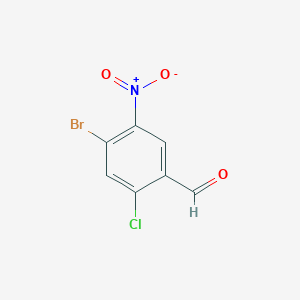![molecular formula C15H16F3NO3S B1522426 8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate CAS No. 949902-02-7](/img/structure/B1522426.png)
8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate
Descripción general
Descripción
“8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate” is a chemical compound that is part of the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of this family, which displays a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Molecular Structure Analysis
The molecular structure of “8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate” is complex. It has a molecular weight of 347.36 . The IUPAC name for this compound is (1S,5R)-8-benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate .
Chemical Reactions Analysis
The chemical reactions involving “8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate” are complex and require careful control of conditions. For example, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold involves the stereocontrolled formation of the bicyclic scaffold .
Aplicaciones Científicas De Investigación
1. Stereo- and Regiochemistry in Cycloadditions
The compound has been studied for its role in the stereo- and regioselective cycloaddition reactions. Research indicates that certain cycloadditions to bicyclic olefins related to the mentioned compound only occur at specific double bonds, leading to the formation of exo regioisomers. These findings are crucial for understanding the "exo rule" in 1,3-dipolar cycloadditions to bicyclic olefins, providing insights into the stereo- and regio-selectivity of these reactions (Taniguchi, Ikeda, & Imoto, 1978).
2. Oxidation of Oximes
The compound's derivatives have been utilized in the oxidation of oximes and α-sulfinyl oximes to the corresponding carbonyl compounds and β-keto sulfoxides, respectively. This process achieves high yields and high enantiomeric purity, demonstrating the compound's utility in facilitating mild and efficient oxidation reactions under anhydrous conditions (Hajipour & Mahboubghah, 1998).
3. Cationic Oligomerization
The compound's structural analogs have been involved in cationic oligomerization studies, specifically focusing on bicyclic oxalactam. These studies have led to the discovery of unique oligomerization pathways that differ significantly from those observed in common lactams. Such research contributes to the development of new polymeric materials with potential applications in various industries (Hashimoto & Sumitomo, 1984).
4. Synthesis of ν-Triazoles
Research has shown that derivatives of the compound are involved in the synthesis of ν-triazoles, suggesting a method for preparing ammonium salts of benzylsulfonyl-ν-triazoles. These findings have implications for the development of new synthetic pathways in organic chemistry, offering efficient routes to heterocyclic compounds (Timoshenko et al., 2001).
5. Ionic Liquids and Salt Synthesis
Studies on the synthesis of trifluoromethanesulfonate and related salts from bicyclic compounds highlight the potential applications of these materials in creating new ionic liquids. These ionic liquids have unique physicochemical properties, making them valuable for various industrial processes, including chemical synthesis and catalysis (Tolstikova, Bel’skikh, & Shainyan, 2010).
Safety and Hazards
This chemical is considered hazardous. It causes severe skin burns and eye damage, and it is harmful if swallowed . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . If swallowed, rinse mouth and do not induce vomiting . If in eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
The primary target of the compound “8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of “8-Benzyl-8-azabicyclo[32Tropane alkaloids, which share a similar core structure, are known to interact with various biological targets, leading to a wide array of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by “8-Benzyl-8-azabicyclo[32Tropane alkaloids, which share a similar core structure, are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of the action of “8-Benzyl-8-azabicyclo[32Tropane alkaloids, which share a similar core structure, are known to have a wide array of biological activities .
Propiedades
IUPAC Name |
(8-benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S/c16-15(17,18)23(20,21)22-14-8-12-6-7-13(9-14)19(12)10-11-4-2-1-3-5-11/h1-5,8,12-13H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUXWXWPNDHMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(CC1N2CC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678620 | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949902-02-7 | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Benzyl-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B1522346.png)








![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)


